
1-(4-(Trifluoromethyl)phenyl)propan-1-one
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-(4-(Trifluoromethyl)phenyl)propan-1-one involves various strategies. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoromethyl-substituted acetophenone with 4-nitrophenyl phenyl ether, followed by reduction . Another study describes the synthesis of 1-(trifluoromethylsulfonamido)propan-2-yl benzoates, starting with the activation of an oxazoline ring and subsequent ring opening . Additionally, the synthesis of 4-(3,3,3-trifluoro-2-trifluoromethyl-1-propenyl)-1,3-thiazole derivatives from a related trifluoromethyl compound is reported, highlighting the versatility in creating fluorinated heterocycles . The synthesis of peripherally tetra-substituted phthalocyanine derivatives also involves the reaction of a trifluoromethyl-substituted benzene with other reagents . Lastly, the synthesis of 1-[3-(2,4-difluorobenzoyl)-phenyl]-propan-1-one via the Stille reaction is mentioned, showcasing a method to overcome the challenge of high acidity in polyfluorinated benzene derivatives .
Molecular Structure Analysis
The molecular structure of compounds containing the trifluoromethyl group has been studied using various spectroscopic methods. For example, the crystal structure of a rhodium complex with a trifluoromethyl-substituted ligand was determined using single-crystal X-ray diffraction, revealing significant differences in Rh-P bond lengths . In another study, structural and conformational studies of a 1,3-thiazole derivative were performed using spectroscopic methods and supported by computational calculations .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from the synthesis methods and the properties of the trifluoromethyl group. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity of the compounds it is part of. For instance, the synthesis of fluorinated poly
Scientific Research Applications
Synthesis and Spectroelectrochemical Properties
- Synthesis and Investigation in Phthalocyanines : A study discussed the synthesis of new compounds involving 1-(4-(Trifluoromethyl)phenyl)propan-1-one, leading to the creation of novel phthalocyanines. These phthalocyanines were characterized and their electrochemical and spectroelectrochemical properties explored, indicating potential applicability in electrochemical technologies (Aktaş Kamiloğlu et al., 2018).
Chemical Synthesis and Crystal Structures
- Chalcone Derivatives Synthesis : Another study involved synthesizing chalcone derivatives using 1-(4-(Trifluoromethyl)phenyl)propan-1-one. The study characterized these compounds and analyzed their molecular structures, providing insights into intermolecular interactions (Salian et al., 2018).
Advanced Organic Synthesis
- Lipase-Mediated Kinetic Resolution : Research demonstrated the use of 1-(4-(Trifluoromethyl)phenyl)propan-1-one in the lipase-mediated kinetic resolution of esters, offering pathways to synthesize compounds like trifluoro-2,3-epoxypropane (Shimizu et al., 1996).
Material Science and Catalysis
- Catalyst Development in Polymer Synthesis : A study highlighted the use of derivatives of 1-(4-(Trifluoromethyl)phenyl)propan-1-one in the synthesis of palladium complexes, which served as efficient catalysts in creating flexible, high molecular weight polymeric materials (Meier et al., 2003).
properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKOWENRSZZLPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40221318 | |
| Record name | p-Trifluoromethylpropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Trifluoromethyl)phenyl)propan-1-one | |
CAS RN |
711-33-1 | |
| Record name | p-Trifluoromethylpropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000711331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Trifluoromethylpropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



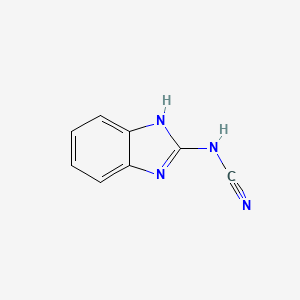
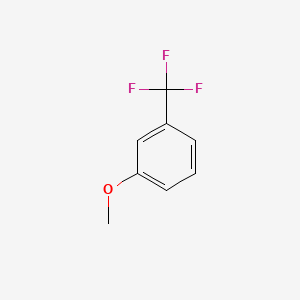
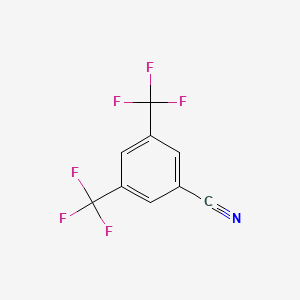



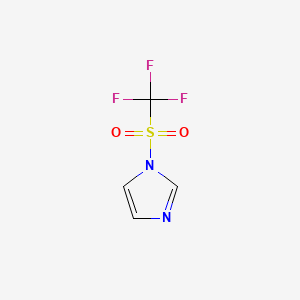
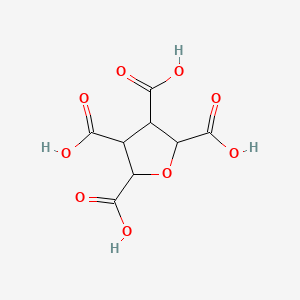
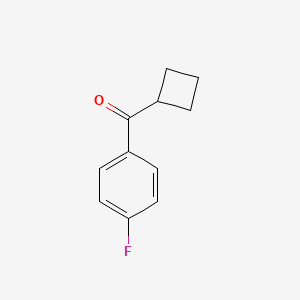

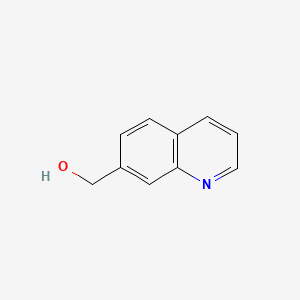


![5-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1295182.png)